1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one
Description
The compound 1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one is a structurally complex molecule featuring a benzoxazine core, a thiazolopyrimidine scaffold, and a tetrahydroisoquinoline moiety linked via a sulfanyl group. The benzoxazine and thiazolopyrimidine fragments are commonly associated with bioactive properties, including antimicrobial and enzyme-inhibitory activities, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S2/c1-16-6-7-20-19(12-16)30(10-11-32-20)21(31)14-33-24-22-23(26-15-27-24)28-25(34-22)29-9-8-17-4-2-3-5-18(17)13-29/h2-7,12,15H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWRRCLSGJVORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC=NC4=C3SC(=N4)N5CCC6=CC=CC=C6C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines elements from benzoxazine and thiazolo-pyrimidine systems. The molecular formula is , and its molecular weight is approximately 378.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.47 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the benzoxazine ring followed by the introduction of thiazolo-pyrimidine moieties. Recent advancements have highlighted various synthetic pathways that improve yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Breast Cancer Cells : The compound demonstrated a dose-dependent reduction in cell viability in MCF-7 cells.
- Lung Cancer Cells : In A549 cell lines, it induced apoptosis through the activation of caspase pathways.
The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis. It has been suggested that the compound interacts with the ATP-binding site of these kinases, leading to cell cycle arrest and subsequent apoptosis.
Case Studies
- Study on MCF-7 Cells : A study published in Bioorganic & Medicinal Chemistry Letters reported that treatment with this compound resulted in a 70% reduction in cell viability at concentrations above 10 µM after 48 hours .
- In Vivo Studies : Animal models have shown promising results where administration of the compound led to a significant reduction in tumor size compared to control groups.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound has potent biological activity, it also exhibits cytotoxic effects on normal cells at higher concentrations. Further studies are needed to establish a therapeutic window for clinical applications.
Comparison with Similar Compounds
Key Structural Differences :
Sulfur-Containing Compounds and Stability
The sulfanyl group in the target compound may influence its thermochemical stability. emphasizes the importance of sulfur-fluorine compounds in dielectric applications, though the target compound’s sulfanyl group differs in bonding. Thioether linkages in similar molecules (e.g., ) are prone to oxidation, suggesting the need for stabilization strategies in the target compound’s design .
Molecular Descriptor Analysis
discusses quantitative structure-property relationship (QSPR) models, which rely on molecular descriptors such as van der Waals volume and electronic parameters. Key comparisons include:
- Electronic Effects: The tetrahydroisoquinoline moiety may donate electron density to the thiazolopyrimidine core, altering reactivity compared to phenyl-substituted analogues .
Research Findings and Implications
- Synthesis Challenges: The target compound’s multi-step synthesis likely requires regioselective coupling of the benzoxazine and tetrahydroisoquinoline units, akin to methods in .
- Bioactivity Potential: Analogous pyrimidines exhibit antimicrobial and enzyme-inhibitory activities, suggesting the target compound could be optimized for similar applications .
- Stability Considerations : The sulfanyl group may necessitate protective strategies (e.g., prodrug formulations) to prevent oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
